4-Bromo-3-methyl-5-nitroaniline
Overview
Description
4-Bromo-3-methyl-5-nitroaniline is a halonitrobenzene . It has a molecular formula of C7H7BrN2O2 .
Synthesis Analysis
The synthesis of 4-Bromo-3-methyl-5-nitroaniline can involve multiple steps. One method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves direct bromination of aniline, which produces a variety of polybrominated and oxidized products .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methyl-5-nitroaniline is orthorhombic in the Pna 2 1 space group . The InChI code for this compound is 1S/C7H7BrN2O2 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-methyl-5-nitroaniline can include nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
4-Bromo-3-methyl-5-nitroaniline is a solid at room temperature . Its molecular weight is 231.05 .Scientific Research Applications
DNA Conformation Studies
- Nitroaniline compounds, closely related to 4-Bromo-3-methyl-5-nitroaniline, have been utilized as reporter molecules in studying DNA conformation. A specific study involved the use of 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form crystalline complexes with dinucleoside monophosphates, aiding in the structural analysis of DNA (Vyas et al., 1984).
Synthesis of Nitroaniline Derivatives
- Research into the synthesis of 5-arylamino-2-picolines involved the reaction of bromo-methylpyridine with o-nitroaniline, leading to derivatives that confirm structures and correct earlier literature reports. This demonstrates the role of nitroaniline in facilitating complex organic syntheses (Peterson & Tolman, 1977).
Development of Fluorescent Sensors
- A novel molecularly imprinted fluorescent sensor for detecting 4-nitroaniline in water was developed, highlighting the application of nitroaniline derivatives in environmental monitoring. This sensor exhibited high sensitivity and selectivity, showcasing the utility of nitroaniline-based compounds in analytical chemistry (Xie et al., 2020).
Phase Equilibria and Crystallization Studies
- The phase diagram of a urea–4-bromo-2-nitroaniline system was studied, showing miscibility gaps and formation of a eutectic and a monotectic. This research is crucial for understanding the physical properties and crystallization behavior of nitroaniline compounds in various systems (Reddi et al., 2012).
Synthesis of Photochromic Azobenzene Derivatives
- Starting from 4-nitroaniline, novel D-π-A azobenzene derivatives were synthesized. These compounds displayed sensitive photochromic response, indicating the potential of nitroaniline derivatives in the development of materials with light-responsive properties (Xiume, 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methyl-5-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLGNZUABQSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-5-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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